3,5-bis(4-fluorophenyl)-1H-pyrazole

Descripción general

Descripción

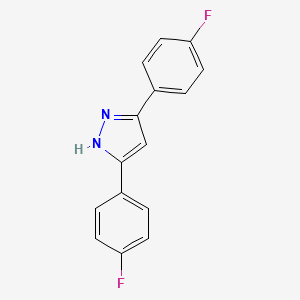

3,5-bis(4-fluorophenyl)-1H-pyrazole is a heterocyclic compound characterized by the presence of two fluorophenyl groups attached to a pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-fluorophenyl)-1H-pyrazole typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

3,5-bis(4-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Anti-inflammatory Activity

3,5-bis(4-fluorophenyl)-1H-pyrazole derivatives have demonstrated considerable anti-inflammatory properties. Research indicates that compounds within this class can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them potential candidates for treating inflammatory diseases. For instance, studies have shown that certain derivatives exhibit anti-inflammatory effects comparable to established drugs like diclofenac sodium and celecoxib .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Novel derivatives have shown minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL against Gram-positive bacteria, indicating their potential as new antibiotic agents . Additionally, some derivatives are effective against biofilms formed by resistant strains, highlighting their relevance in tackling antibiotic resistance .

Antitumor Activity

this compound has also been investigated for its antitumor properties. Several studies report that pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

Agrochemical Applications

Insecticidal Activity

Research has identified this compound derivatives as potential insecticides. Molecular docking studies suggest that these compounds interact effectively with insect targets, leading to significant insecticidal activity. This property is particularly valuable in the development of safer agricultural practices .

Herbicidal Activity

Some pyrazole derivatives exhibit herbicidal properties, making them candidates for developing new herbicides. Their ability to inhibit specific biochemical pathways in plants allows for targeted weed control while minimizing harm to crops .

Material Science Applications

Nonlinear Optical Properties

Beyond biological applications, this compound and its derivatives have shown promising nonlinear optical (NLO) properties. These characteristics make them suitable for applications in photonic devices and materials that require efficient light manipulation .

Case Studies and Experimental Findings

Mecanismo De Acción

The mechanism of action of 3,5-bis(4-fluorophenyl)-1H-pyrazole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The molecular targets and pathways involved can vary depending on the specific structure and functional groups of the derivatives .

Comparación Con Compuestos Similares

Similar Compounds

3,5-bis(trifluoromethyl)phenyl derivatives: These compounds share a similar structural framework but with trifluoromethyl groups instead of fluorophenyl groups.

4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate: Another compound with fluorophenyl groups but a different core structure.

Uniqueness

3,5-bis(4-fluorophenyl)-1H-pyrazole is unique due to its specific arrangement of fluorophenyl groups on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new materials and bioactive molecules .

Actividad Biológica

3,5-bis(4-fluorophenyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenyl derivatives with hydrazine derivatives under acidic or basic conditions. The following general synthetic route is often employed:

- Starting Materials : 4-fluorobenzaldehyde and hydrazine hydrate.

- Reaction Conditions : The reaction is conducted in ethanol at reflux temperature.

- Purification : The product is purified using recrystallization techniques.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. It has been evaluated against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and others. The following table summarizes its cytotoxic effects:

The compound shows comparable activity to standard chemotherapeutic agents like Adriamycin.

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. Studies suggest that it may interfere with the EGFR signaling pathway, which is vital for tumor growth and survival.

Case Studies

- Study on Anticancer Activity :

- Structure-Activity Relationship (SAR) :

Additional Biological Activities

Beyond its anticancer properties, this compound has been investigated for other biological activities:

- Antimicrobial Activity : Preliminary studies have shown effectiveness against certain bacterial strains.

- Anti-inflammatory Properties : The compound has also been assessed for its potential in reducing inflammation in various models.

Propiedades

IUPAC Name |

3,5-bis(4-fluorophenyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2N2/c16-12-5-1-10(2-6-12)14-9-15(19-18-14)11-3-7-13(17)8-4-11/h1-9H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQYJNATMYMBAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN2)C3=CC=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.